4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone
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Overview
Description
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropoxybutyrophenone is an organic compound characterized by its unique structural features, including a dioxane ring and an isopropoxy group attached to a butyrophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropoxybutyrophenone typically involves multiple steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of appropriate diols. For instance, 2,2-dimethyl-1,3-propanediol can be cyclized using an acid catalyst like sulfuric acid to form 5,5-dimethyl-1,3-dioxane.
Attachment of the Butyrophenone Backbone: The dioxane ring is then attached to a butyrophenone derivative through a Friedel-Crafts acylation reaction. This involves reacting the dioxane with a butyrophenone precursor in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Isopropoxy Group: The final step involves the introduction of the isopropoxy group via an etherification reaction. This can be achieved by reacting the intermediate compound with isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the butyrophenone backbone, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropoxybutyrophenone serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential bioactivity makes it a candidate for drug development. Its structural features suggest it could interact with biological targets, possibly serving as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, including polymers and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropoxybutyrophenone exerts its effects depends on its interaction with molecular targets. The dioxane ring and isopropoxy group may facilitate binding to specific enzymes or receptors, influencing biochemical pathways. Detailed studies on its binding affinity and interaction with biological macromolecules would provide insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-benzaldehyde: Shares the dioxane ring but differs in the functional groups attached to the aromatic ring.
4-Isopropoxybenzophenone: Similar in having an isopropoxy group but lacks the dioxane ring.
Uniqueness
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropoxybutyrophenone is unique due to the combination of the dioxane ring and the isopropoxy group attached to the butyrophenone backbone. This structural combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propan-2-yloxyphenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-14(2)23-16-10-8-15(9-11-16)17(20)6-5-7-18-21-12-19(3,4)13-22-18/h8-11,14,18H,5-7,12-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNLCEQAZZZNHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646002 |
Source
|
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-{4-[(propan-2-yl)oxy]phenyl}butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-81-2 |
Source
|
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-{4-[(propan-2-yl)oxy]phenyl}butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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